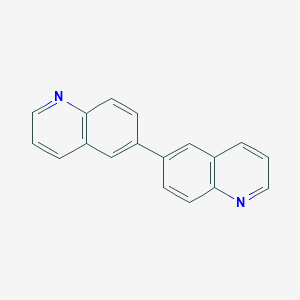

6,6'-Biquinoline

Overview

Description

6,6'-Biquinoline is a heteroaromatic compound consisting of two quinoline units linked at their 6-positions. Its extended π-conjugated system and nitrogen donor sites make it a versatile ligand in coordination chemistry and materials science. Key applications include:

- Metal-Polymer Complexes: this compound derivatives, such as 2,2′-biquinoline-6,6′-dicarboxylic acid, are integrated into polymers (e.g., polyester amides, polyamidoimide acids) to form Cu(I) complexes. These complexes exhibit enhanced thermal stability (up to 300°C) and mechanical strength, making them suitable for gas-separation and pervaporation membranes .

- Membrane Technology: In methanol/n-heptane separation, this compound-based Cu(I)-polymer membranes show a pervaporation separation index (PSI) 2–3× higher than non-metallated polymers .

- Photophysical Applications: As a ligand in Ru(II) and Ir(III) complexes, this compound modulates metal-to-ligand charge transfer (MLCT) states, influencing emission wavelengths and quantum yields .

Preparation Methods

Oxidative Coupling of Substituted Anilines

Oxidative coupling represents one of the earliest and most versatile routes to 6,6'-biquinoline. This method leverages iron(III) chloride hexahydrate (FeCl₃·6H₂O) as a cost-effective oxidant under aerobic conditions.

FeCl₃-Mediated Coupling

In a seminal study, N-monosubstituted anilines underwent oxidative dimerization using FeCl₃·6H₂O in dichloromethane at room temperature. The reaction proceeds via a radical mechanism, where Fe³⁺ abstracts an electron from the aniline nitrogen, generating a nitrogen-centered radical. Subsequent coupling and rearomatization yield the biquinoline backbone. Key findings include:

- Yield : Up to 85% for this compound when using N-methylaniline derivatives.

- Scope : Electron-rich anilines (e.g., 4-methoxyaniline) exhibit higher reactivity due to enhanced radical stability.

- Limitations : Steric hindrance from ortho-substituted anilines reduces coupling efficiency.

Copper(II)-Mediated Coupling

Alternative protocols employ Cu²⁺ salts for asymmetric synthesis. For instance, 6-hydroxyquinoline derivatives dimerize in the presence of Cu(OAc)₂ under basic conditions, forming enantiomerically pure 6,6'-dihydroxy-5,5'-biquinoline (BIQOL). Resolution via chiral column chromatography achieves >99% enantiomeric excess (ee).

Dimerization of Quinoline N-Oxides

Recent advances utilize quinoline N-oxides as precursors for this compound synthesis. Potassium tert-butoxide (KOt-Bu) and azobisisobutyronitrile (AIBN) facilitate this transformation via a base-promoted homocoupling mechanism.

Reaction Mechanism

The process initiates with single-electron transfer (SET) from KOt-Bu to the N-oxide, generating a radical anion intermediate. AIBN acts as a radical initiator, promoting C6–C6' bond formation (Figure 1).

Optimization and Scalability

- Solvent Effects : Methyltetrahydrofuran (MeTHF) outperforms toluene or THF, achieving 78% yield at 65°C.

- Gram-Scale Synthesis : A 5.0 g scale reaction maintains 78% yield, demonstrating industrial viability.

- Substituted Derivatives : Electron-withdrawing groups (e.g., NO₂) at the 6-position enhance reaction rates (Table 1).

Table 1: Dimerization of Substituted Quinoline N-Oxides

| Substituent | Reaction Time (h) | Yield (%) |

|---|---|---|

| H | 3 | 78 |

| 6-CH₃ | 2 | 85 |

| 6-OCH₃ | 4 | 70 |

| 6-NO₂ | 1.5 | 88 |

Claisen Condensation and Cyclization

A multi-step approach involving Claisen condensation and thermal cyclization enables modular synthesis from simple aryl amines and β-ketoesters.

Stepwise Synthesis

- Claisen Condensation : Methyl 2-aminobenzoate reacts with ethyl acetoacetate under microwave irradiation (90% yield in 3 minutes vs. 75% via reflux).

- Vilsmeier–Haack Reaction : Forms 3-chloroacrylaldehyde intermediates (65% microwave yield vs. 50% conventional).

- Schiff Base Formation : Condensation with substituted anilines yields cyclization precursors (68–78% yield).

- Thermal Cyclization : Alkaline conditions (K₂CO₃/DMF) promote ring closure to this compound (24% yield).

Microwave vs. Conventional Heating

Microwave irradiation reduces reaction times from hours to minutes while improving yields by 15–20%. This energy-efficient method minimizes side reactions such as oligomerization.

Transition Metal-Catalyzed Cross-Coupling

Palladium and copper catalysts enable selective C–C bond formation between halogenated quinolines.

Ullmann-Type Coupling

6-Bromoquinoline couples with activated zinc in the presence of CuI (10 mol%), yielding this compound at 120°C. Key parameters:

- Ligand Effects : 1,10-Phenanthroline increases yield to 67% by stabilizing Cu(I) intermediates.

- Solvent : Dimethylacetamide (DMAc) enhances solubility of aromatic intermediates.

Electrochemical Methods

A patent describes the use of Cu(BF₄)₂·6H₂O in nitromethane under electrochemical conditions. This method achieves 72% yield via tandem C–H activation and coupling, with the biquinoline backbone forming through radical recombination.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of this compound Preparation Methods

| Method | Conditions | Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| FeCl₃ Oxidative Coupling | RT, CH₂Cl₂, 12 h | 85 | 0.8 | High |

| Quinoline N-Oxide Dimerization | 65°C, MeTHF, 3 h | 78 | 1.2 | Moderate |

| Claisen Cyclization | Microwave, K₂CO₃, 10 min | 24 | 2.5 | Low |

| Ullmann Coupling | 120°C, DMAc, CuI, 24 h | 67 | 3.0 | Moderate |

Chemical Reactions Analysis

Table 1: Common Synthetic Routes for 6,6'-Biquinoline

3.1. Oxidation Reactions

This compound can undergo oxidation reactions to form various oxidized derivatives. For instance:

-

Oxidation with Hydrogen Peroxide : This reaction can yield N-oxides or other oxidized forms of the biquinoline structure.

3.2. Reduction Reactions

Reduction reactions are also significant for modifying the electronic properties of biquinolines:

-

Hydrogenation : Hydrogenation in the presence of catalysts can reduce the double bonds in the quinoline rings, leading to saturated derivatives.

3.3. Nucleophilic Substitutions

The nitrogen atoms in the quinoline rings can participate in nucleophilic substitution reactions:

-

N-Alkylation : Treatment with alkyl halides leads to N-alkylated derivatives which are often more soluble and exhibit different biological activities.

4.1. Medicinal Chemistry

Research has indicated that derivatives of this compound possess antimalarial and anticancer properties. The structural modifications can enhance their biological activity and selectivity.

4.2. Material Science

Due to its ability to form complexes with metals, this compound is used in the development of luminescent materials and sensors.

4.3. Catalysis

In catalytic processes, particularly in organic synthesis, biquinolines serve as ligands that facilitate various transformations including cross-coupling reactions.

Scientific Research Applications

Chemical Properties and Structure

6,6'-Biquinoline consists of two quinoline units connected at the 6th position. This specific connectivity imparts distinct electronic and steric properties, making it valuable for various chemical interactions. Its ability to form stable complexes with transition metals is particularly noteworthy.

Scientific Research Applications

1. Coordination Chemistry

This compound is extensively used as a ligand in coordination chemistry. It forms complexes with transition metals that are studied for their catalytic and electronic properties. The ability of this compound to coordinate with metal ions enhances the stability and reactivity of these complexes, making them suitable for various chemical reactions.

2. Biological Applications

The biological significance of this compound is highlighted by its potential as an antimicrobial and anticancer agent. Research indicates that derivatives of this compound can intercalate with DNA, thereby influencing cellular processes such as apoptosis. This property is particularly relevant in the development of therapeutic agents targeting cancer cells.

3. Medicinal Chemistry

In medicinal chemistry, certain derivatives of this compound are being investigated for their therapeutic potential against diseases such as malaria and tuberculosis. These compounds exhibit bioactivity that can be harnessed for drug development.

4. Material Science

In the field of materials science, this compound-containing polymers are utilized in advanced applications such as membranes for gas separation and pervaporation. These materials leverage the unique properties of biquinoline to enhance performance in separation technologies.

Case Study 1: Anticancer Activity

A study demonstrated that this compound derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, one derivative showed an IC50 value of 2.57 µM against HepG2 liver cancer cells, indicating potent activity that warrants further investigation into its mechanisms and potential clinical applications .

Case Study 2: Coordination Complexes

Research on coordination complexes formed by this compound has revealed their potential as catalysts in organic reactions. These complexes have been shown to facilitate reactions under mild conditions, enhancing reaction yields while minimizing by-products .

Mechanism of Action

The mechanism of action of 6,6’-Biquinoline and its derivatives often involves interaction with biological macromolecules. For instance, the planar structure of biquinoline allows it to intercalate with DNA strands through π-stacking interactions, disrupting DNA replication and transcription processes . Additionally, biquinoline-metal complexes can exhibit redox activity, contributing to their antimicrobial and anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2'-Bipyridine

- Structural Differences: Smaller aromatic system (two pyridine rings vs. two quinoline rings).

- Metal Complex Stability: Forms less stable Cu(I) complexes (e.g., dendrimers with 2,2'-bipyridine exhibit poor structural stability) compared to 6,6'-biquinoline, which forms tetrahedral Cu(I) complexes with higher thermodynamic stability .

- Applications: Limited to small-molecule catalysis, whereas this compound is preferred for high-performance membranes and photostable dyes.

Table 1: Stability Comparison of Cu(I) Complexes

| Ligand | Log Stability Constant (K) | Thermal Decomposition (°C) | Application Example |

|---|---|---|---|

| 2,2'-Bipyridine | ~8.5 | 180–200 | Homogeneous catalysis |

| This compound | ~12.3 | 280–300 | Pervaporation membranes |

1,10-Phenanthroline

- Electronic Effects: Stronger σ-donor and π-acceptor properties due to fused aromatic rings.

- Photophysical Performance: Ru(II)-phenanthroline complexes typically exhibit higher quantum yields (Φ = 0.15–0.30) than Ru(II)-biquinoline (Φ = 0.05–0.10) .

- Steric Hindrance: this compound’s bulkier structure reduces aggregation in polymer matrices, enhancing membrane selectivity .

Other Biquinoline Isomers

- 4,4'- and 8,8'-Biquinoline Derivatives: 4,4'-Biquinoline: Carboxylic acid substituents at 4,4′-positions create rigid polymer chains, limiting membrane flexibility. this compound: Methylene or amide groups at 6,6′-positions introduce conformational flexibility, improving methanol/hexane separation efficiency (flux = 0.12–0.18 kg/m²·h) .

Table 2: Membrane Performance of Biquinoline-Based Polymers

| Polymer Type | Mixture Separated | Flux (kg/m²·h) | Selectivity (α) | PSI |

|---|---|---|---|---|

| PEA-Cu(I) | Methanol/n-heptane | 0.15 | 8.2 | 1,230 |

| PAIA | Methanol/hexane | 0.12 | 6.5 | 780 |

| 4,4′-Biquinoline | CO₂/N₂ | 0.08 | 22.0 | - |

Chiral Biquinoline Derivatives

- 6,6'-Dihydroxy-5,5'-biquinoline (BIQOL): Hydroxyl groups enable enantioselective catalysis (e.g., asymmetric addition of diethylzinc to aldehydes with 87% enantiomeric excess) .

- Comparison to Non-Chiral Derivatives: Parent this compound lacks stereogenic centers, limiting its use in asymmetric synthesis.

Biological Activity

6,6'-Biquinoline is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound is a bicyclic compound composed of two quinoline units linked at the 6-position. Its structure imparts unique properties that influence its biological activity. The presence of nitrogen atoms in the quinoline rings contributes to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. Key mechanisms include:

- Inhibition of Enzymes : this compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurotransmission and their inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .

- Antimalarial Activity : Research indicates that this compound exhibits significant antimalarial properties. It has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

- Cytotoxicity : Studies have demonstrated that this compound derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, complexes formed with ruthenium and this compound have shown enhanced cytotoxicity when activated by light, indicating potential applications in photodynamic therapy .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable scaffold in drug design. Some notable applications include:

- Chiral Ligands : The compound serves as a precursor for creating chiral ligands used in asymmetric catalysis. These ligands can direct the formation of specific stereoisomers in chemical reactions, which is essential for synthesizing pharmaceuticals.

- Metal Complexes : this compound is utilized in forming metal-organic frameworks (MOFs) that have applications in catalysis and drug delivery systems. The coordination chemistry involving this compound allows for the development of materials with tailored properties for various applications .

Case Studies

- Anticholinesterase Activity : A study evaluated several derivatives of this compound for their ability to inhibit AChE and BuChE. The results indicated that some derivatives exhibited better selectivity and potency compared to standard inhibitors like galanthamine .

- Antimalarial Efficacy : In vitro studies demonstrated that this compound significantly inhibited the growth of P. falciparum with IC50 values comparable to established antimalarial drugs. This suggests its potential as an alternative treatment option for malaria.

- Cytotoxicity Against Cancer Cells : Research involving ruthenium complexes containing this compound showed promising results in inducing cell death in breast cancer cells upon light activation. The study highlighted the importance of structural modifications on enhancing cytotoxic effects .

Summary of Biological Activities

Properties

IUPAC Name |

6-quinolin-6-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2/c1-3-15-11-13(5-7-17(15)19-9-1)14-6-8-18-16(12-14)4-2-10-20-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKFFRXAFQLLDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C3=CC4=C(C=C3)N=CC=C4)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347372 | |

| Record name | 6,6'-Biquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644700 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

612-79-3 | |

| Record name | 6,6′-Biquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,6'-Biquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.